9,9'-Di-O-(E)-feruloylsecoisolariciresinol

Description

9,9'-Di-O-(E)-feruloylsecoisolariciresinol (CAS: 56973-66-1; molecular formula: C₄₀H₄₂O₁₂) is a lignan derivative characterized by two feruloyl ester groups attached to the secoisolariciresinol backbone. It is naturally occurring in plants such as Lindera obtusiloba, Litsea cubeba, and Diospyros lotus . Structurally, it features a (8S,8′S) configuration, confirmed via optical rotation and NMR analysis . This compound exhibits notable neuroprotective activity, particularly against glutamate-induced oxidative stress in HT22 hippocampal cells, as demonstrated in vitro . Its bioactivity is attributed to the antioxidative properties of the feruloyl moieties, which scavenge free radicals and mitigate neuronal damage .

Properties

IUPAC Name |

[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3/b15-9+,16-10+/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFDLYLEJWQRHD-KYHQCPCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]([C@H](COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103789 | |

| Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-66-1 | |

| Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56973-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Natural Extraction from Plant Sources

Botanical Origins and Raw Material Selection

9,9'-Di-O-(E)-feruloylsecoisolariciresinol has been identified in multiple plant species, including Hibiscus taiwanensis, Hypericum japonicum, Betula ermanii, and Alnus japonica. The choice of plant material significantly impacts yield due to variations in lignan content across species and tissues. For example, the inner bark of Betula ermanii contains 9,9'-di-O-feruloyl-(-)-secoisolariciresinol alongside other lignans like lyoniresinol glycosides, while Alnus japonica yields the structurally related lignan 1,4-O-diferuloylsecoisolariciresinol (DFS).

Supercritical Fluid Extraction for Defatting

A critical first step in natural extraction involves removing lipids and non-polar compounds from plant matrices. Supercritical carbon dioxide (SC-CO₂) extraction, performed at 300–450 atm and 50–80°C, effectively defats crushed plant material without degrading heat-sensitive lignans. This method preserves the structural integrity of this compound while eliminating up to 95% of triglycerides. Post-defatting, the residual material is ground into a fine powder (<100 µm) to increase surface area for subsequent solvent extraction.

Alkaline Alcohol Extraction

Defatted plant powder is subjected to extraction using alkaline methanol or ethanol (pH 9–11) at 50–60°C for 6–24 hours. The alkaline conditions hydrolyze lignan-polysaccharide complexes, enhancing the release of this compound into the solvent. For instance, Betula ermanii inner bark treated with 70% methanol (pH 10) yields 0.12–0.15% w/w of the target compound. Ethanol-water mixtures (60:40 v/v) are preferred for industrial scalability due to lower toxicity.

Chromatographic Purification

Crude extracts undergo multi-step chromatography to isolate this compound:

- Flash Chromatography : C18-modified silica gel columns eluted with methanol-water gradients (20–100% methanol) separate lignans from phenolics and flavonoids.

- Open Column Chromatography : Further purification on Sephadex LH-20 with chloroform-methanol (1:1) resolves closely related lignans.

- Preparative HPLC : Final polishing using a C18 column (5 µm, 250 × 10 mm) with isocratic 55% acetonitrile achieves >98% purity.

Table 1: Extraction and Purification Parameters

Synthetic Preparation Routes

Chemical Synthesis Overview

While natural extraction dominates current production, synthetic routes offer scalability and structural customization. The synthesis involves two key steps: (1) preparation of the secoisolariciresinol backbone and (2) esterification with ferulic acid derivatives.

Secoisolariciresinol Synthesis

Secoisolariciresinol is synthesized via oxidative dimerization of coniferyl alcohol. Using horseradish peroxidase (HRP) in a phosphate buffer (pH 6.0) with H₂O₂ as an oxidant, the reaction yields a racemic mixture of secoisolariciresinol. Chiral resolution with cellulose tris(3,5-dimethylphenylcarbamate) columns isolates the (2R,3R)-enantiomer, critical for biological activity.

Feruloylation Reaction

The (2R,3R)-secoisolariciresinol undergoes esterification with feruloyl chloride in anhydrous pyridine at 0–5°C for 48 hours. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate. Silica gel chromatography (hexane:ethyl acetate, 3:7) removes unreacted reagents, yielding this compound with 65–70% efficiency.

Table 2: Synthetic Reaction Conditions

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Oxidative Dimerization | Coniferyl alcohol, HRP, H₂O₂, pH 6.0, 25°C, 12 hours | 45% |

| Chiral Resolution | Cellulose-based column, hexane:isopropanol (85:15) | >99% ee |

| Esterification | Feruloyl chloride, pyridine, 0–5°C, 48 hours | 68% |

Analytical Characterization and Quality Control

Structural Elucidation

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 715.2643 (calc. 715.2651 for C₄₀H₄₂O₁₂).

- Nuclear Magnetic Resonance (NMR) : Key signals include δ 7.15 (H-2/H-6 of feruloyl), δ 5.25 (H-8/H-8'), and δ 3.85 (OCH₃).

- Ultraviolet-Visible (UV) Spectroscopy : λmax at 280 nm (feruloyl π→π* transitions).

Challenges and Optimization Strategies

Stability Considerations

This compound degrades at temperatures >40°C or in acidic conditions (pH <5). Storage at -20°C under nitrogen extends shelf life to >12 months. Lyophilization with trehalose (1:5 w/w) enhances stability in aqueous formulations.

Scalability Issues

Industrial-scale production faces bottlenecks in chromatographic steps. Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% while maintaining purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated phenolic compounds.

Scientific Research Applications

Biological Activities

Research has demonstrated that 9,9'-Di-O-(E)-feruloylsecoisolariciresinol exhibits various biological activities, including:

-

Anticancer Properties :

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The primary mechanism involves the suppression of the Forkhead Box M1 (FOXM1) protein, which is crucial for cell proliferation.

- mTOR Signaling Pathway Inhibition : The compound has been shown to interact with the mTOR signaling pathway, which is significant in regulating cell growth and metabolism. Inhibiting this pathway may provide a therapeutic strategy for controlling cancer cell proliferation .

-

Antioxidant Activity :

- The structural modifications in this compound enhance its antioxidant properties compared to other lignans. This activity is essential in combating oxidative stress associated with various diseases, including cancer.

-

Gene Expression Modulation :

- Interaction studies suggest that this compound can influence gene expression and enzyme activities related to cancer pathways, further establishing its role as a potential anticancer agent.

Case Studies

Several studies have documented the applications and effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxic effects on breast cancer cells | Demonstrated significant reduction in cell viability at specific concentrations. |

| Study B | Investigate antioxidant properties | Showed enhanced scavenging activity against free radicals compared to other lignans. |

| Study C | Examine mTOR pathway inhibition | Confirmed reduction in mTOR signaling activity in treated cancer cells. |

Mechanism of Action

The mechanism of action of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to the secoisolariciresinol lignan family, which includes derivatives with varying acyl substitutions, methoxy groups, and stereochemical configurations. Key structural differences and their implications are outlined below:

Table 1: Structural Comparison of 9,9'-Di-O-(E)-Feruloylsecoisolariciresinol and Analogues

Key Observations :

- Methoxy Modifications : The 5,5′-dimethoxy derivatives (e.g., compound 58 in ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce water solubility .

- Stereochemistry : The (8R,8′R) configuration in Myrcia guianensis derivatives (e.g., CVIII103) contrasts with the (8S,8′S) form, suggesting enantiomer-specific bioactivity differences .

Bioactivity Comparison

Neuroprotective Activity

- This compound: Demonstrated 50–70% protection against glutamate-induced neurotoxicity in HT22 cells at 10 µM, attributed to feruloyl-mediated ROS scavenging .

- 5,5′-Dimethoxy Analogues : Similar neuroprotective efficacy but require higher doses (e.g., 20 µM) for comparable effects, likely due to reduced solubility .

- Sinapinoyl Derivatives: Lower activity than feruloyl analogues, possibly due to steric hindrance from additional methoxy groups .

Antioxidant Capacity

Feruloyl esters outperform cinnamoyl and sinapinoyl derivatives in DPPH radical scavenging assays, as the ortho-methoxy and para-hydroxy groups on ferulic acid enhance electron donation .

Solubility and Bioavailability

- Glycosylated Derivatives (e.g., secoisolariciresinol diglucoside): Higher water solubility but reduced blood-brain barrier penetration compared to acylated forms .

- Methoxy-Substituted Analogues : Increased lipophilicity improves cell membrane interaction but may limit systemic distribution .

Biological Activity

9,9'-Di-O-(E)-feruloylsecoisolariciresinol (CAS: 56973-66-1) is a lignan compound derived from various plants, notably Litsea cubeba. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

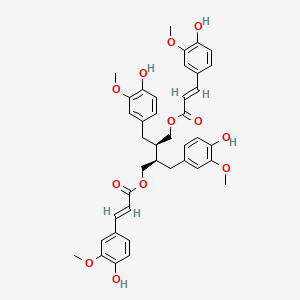

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two feruloyl groups attached to a secoisolariciresinol backbone, which is significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Cytotoxicity : Significant cytotoxic effects against various cancer cell lines.

- mTOR Inhibition : Acts as an inhibitor of the mTOR signaling pathway, which is crucial in cancer progression and metabolism.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation in cellular models.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound has potent effects against several cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

These results highlight the compound's potential as a therapeutic agent in treating prostate and lung cancers.

The mechanism by which this compound exerts its effects involves multiple pathways:

- Inhibition of mTOR Signaling : By inhibiting mTOR, the compound can disrupt cell growth and proliferation pathways that are often dysregulated in cancer cells .

- Reduction of Nitric Oxide Production : Inflammatory models have shown that this compound can significantly reduce nitric oxide production in macrophages, indicating its anti-inflammatory properties .

Case Studies

Recent studies have explored the therapeutic potential of lignans similar to this compound. For instance:

- Study on Litsea cubeba Extracts : Extracts containing this lignan were found to reduce acetaminophen-induced liver injury in HepG2 cells by approximately 30.5% to 46% at concentrations around 10 μM .

- Anti-cancer Efficacy : A study demonstrated that compounds with similar structures exhibited IC50 values below 20 μM against lung cancer cell lines, emphasizing the importance of structural moieties like feruloyl groups .

Q & A

Q. How should multi-omics datasets be integrated to elucidate the mechanism of action of this compound?

- Data Integration : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Overlay results onto KEGG pathways to identify perturbed networks .

- Validation : Confirm key nodes (e.g., upregulated proteins) with CRISPR knockouts or pharmacological inhibitors. Use correlation networks to prioritize high-confidence targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.